3-bromo-2-ethynylthiophene chemical structure and properties
3-bromo-2-ethynylthiophene chemical structure and properties
An In-depth Technical Guide to 3-bromo-2-ethynylthiophene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-bromo-2-ethynylthiophene, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is sparse, this document synthesizes information from closely related analogues, established chemical principles, and extensive data on thiophene chemistry to present a detailed examination of its structure, properties, synthesis, and reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique functionalities of this compound in the design of novel molecular architectures.
Introduction: The Strategic Value of Substituted Thiophenes
Thiophene and its derivatives are cornerstones of modern medicinal chemistry and materials science, recognized as "privileged pharmacophores" due to their diverse biological activities.[1][2][3] The thiophene ring system is present in numerous FDA-approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[3][4] Its utility stems from the unique electronic properties of the sulfur-containing aromatic ring and the ability to readily functionalize it at various positions.
The subject of this guide, 3-bromo-2-ethynylthiophene, is a bifunctional molecule of significant synthetic interest. It combines two highly reactive and orthogonal functional groups on a thiophene scaffold:
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A bromine atom at the 3-position, which serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[5][6]
-
A terminal ethynyl (alkyne) group at the 2-position, which can participate in Sonogashira couplings, "click chemistry" (cycloadditions), and other transformations specific to alkynes.[5]
This dual functionality allows for sequential, regioselective modifications, making it an ideal building block for constructing complex conjugated systems for organic electronics or for elaborating molecular scaffolds in drug discovery programs.[5][6]
Molecular Structure and Physicochemical Properties
The core of 3-bromo-2-ethynylthiophene is a five-membered thiophene ring with a bromine atom attached to carbon-3 and an ethynyl group (-C≡CH) at carbon-2.
Caption: Chemical structure of 3-bromo-2-ethynylthiophene.
Physicochemical Data Summary
| Property | Value | Source/Basis |
| Molecular Formula | C₆H₃BrS | Calculated |
| Molecular Weight | 187.06 g/mol | Calculated[5] |
| IUPAC Name | 3-bromo-2-ethynylthiophene | IUPAC Nomenclature |
| CAS Number | Not assigned | - |
| Appearance | Colorless to pale yellow liquid | Extrapolated from related compounds[7][8] |
| Solubility | Soluble in common organic solvents (e.g., THF, ether, chloroform) | Extrapolated from related compounds[7][8] |
| Boiling Point | ~150-160 °C | Estimated from 3-bromothiophene |
| Density | ~1.7 g/mL | Estimated from 3-bromothiophene |
Synthesis and Manufacturing
The synthesis of 3-bromo-2-ethynylthiophene requires a regioselective approach to control the placement of the bromo and ethynyl substituents. The most logical and well-documented strategy for achieving this type of substitution pattern on a thiophene ring is through a sequential, palladium-catalyzed cross-coupling reaction starting from a dihalogenated precursor.[5]
Recommended Synthetic Pathway: Regioselective Sonogashira Coupling
The method of choice begins with commercially available 2,3-dibromothiophene. The key to this synthesis is exploiting the differential reactivity of the C2 and C3 positions of the thiophene ring. The C2 (α-position) is more susceptible to palladium-catalyzed coupling reactions than the C3 (β-position).[5] This allows for a selective Sonogashira coupling at the C2 position, followed by deprotection.
Caption: Proposed synthetic workflow for 3-bromo-2-ethynylthiophene.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the regioselective Sonogashira coupling of dihalothiophenes.[5][9]
Step 1: Regioselective Sonogashira Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2,3-dibromothiophene (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous triethylamine (Et₃N) as the solvent and base.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.1 eq) to the mixture via syringe. The use of a silyl-protected alkyne is crucial to prevent self-coupling.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and amine salts. Wash the filtrate with saturated NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: Deprotection of the Silyl Group
-
Reagent Setup: Dissolve the crude silylated intermediate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq) dropwise at 0°C. Alternatively, a milder base like potassium carbonate in methanol can be used.[5]
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Purification: Quench the reaction with water and extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product should be purified by flash column chromatography on silica gel (using a non-polar eluent like hexane) to yield pure 3-bromo-2-ethynylthiophene.
Spectroscopic and Analytical Characterization
No experimental spectra for 3-bromo-2-ethynylthiophene are published. The following data are predicted based on established principles of NMR and IR spectroscopy and data from analogous compounds.[10][11]
| Analysis Type | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~7.3-7.5 ppm (d, 1H, H5), δ ~7.0-7.2 ppm (d, 1H, H4), δ ~3.4-3.6 ppm (s, 1H, ≡C-H) |
| ¹³C NMR (CDCl₃) | δ ~130-135 ppm (C5), δ ~125-130 ppm (C4), δ ~115-120 ppm (C3-Br), δ ~110-115 ppm (C2-C≡), δ ~80-85 ppm (C2-C ≡), δ ~75-80 ppm (≡C -H) |
| IR (Infrared) | ~3300 cm⁻¹ (alkyne C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~1400-1500 cm⁻¹ (thiophene ring C=C stretches), ~600-700 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | M⁺ at m/z 186/188 (characteristic bromine isotope pattern), fragments corresponding to loss of Br, H, and C₂H. |
Reactivity and Synthetic Applications
3-bromo-2-ethynylthiophene is a powerful bifunctional intermediate. The two reactive sites can be addressed selectively under different reaction conditions.
Caption: Key reaction pathways for 3-bromo-2-ethynylthiophene.
Applications in Drug Discovery
The thiophene nucleus is a key component in many biologically active compounds.[2] 3-bromo-2-ethynylthiophene can be used as a starting point for synthesizing complex heterocyclic systems. For example:
-
Kinase Inhibitors: The thiophene scaffold can be elaborated via Suzuki or Buchwald-Hartwig couplings to build scaffolds that interact with the active sites of protein kinases.[4]
-
GPCR Modulators: The rigid alkyne linker can be used to position pharmacophoric groups with precise geometry, a critical factor in designing ligands for G-protein coupled receptors (GPCRs).[12]
Applications in Materials Science
The linear, rigid structure of the ethynyl group combined with the excellent charge-transport properties of the thiophene ring makes this molecule an attractive building block for organic electronic materials.[6]
-
Organic Light-Emitting Diodes (OLEDs): It can be used to construct donor-π-acceptor (D-π-A) molecules, where the thiophene acts as part of the π-conjugated bridge, leading to materials with tunable emission colors.[6]
-
Organic Semiconductors: Polymerization through the alkyne and/or bromo functionalities can lead to highly conjugated polymers suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[5]
Safety, Handling, and Storage
A specific Material Safety Data Sheet (MSDS) for 3-bromo-2-ethynylthiophene is not available. The following handling precautions are based on the known hazards of related brominated aromatic compounds and terminal alkynes.[13][14][15]
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[14]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[15]
-
-
Fire-Fighting Measures: Use dry chemical, carbon dioxide (CO₂), or foam to extinguish.[14] During a fire, irritating and toxic gases (e.g., carbon oxides, sulfur oxides, hydrogen bromide) may be generated.[13]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and sources of ignition. Keep the container tightly sealed.[14]
Conclusion
3-bromo-2-ethynylthiophene represents a highly valuable, albeit under-documented, building block for advanced organic synthesis. By leveraging the principles of regioselective cross-coupling, this molecule can be reliably synthesized. Its orthogonal reactive sites—the C-Br bond and the terminal alkyne—provide a versatile platform for creating complex molecules with tailored properties for applications spanning from drug discovery to organic electronics. This guide serves as a foundational resource for scientists looking to explore the synthetic potential of this promising compound.
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